(5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a cyclopropylisoxazole ring, a fluorophenylsulfonyl group, and a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Cyclopropylisoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of a piperidine derivative with a fluorophenylsulfonyl chloride under basic conditions.
Coupling of the Two Fragments: The final step involves coupling the cyclopropylisoxazole and the fluorophenylsulfonylpiperidine fragments using a suitable coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme binding sites and receptor interactions .
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylisoxazole ring and the fluorophenylsulfonyl group are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Methylisoxazol-3-yl)(4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)methanone
- (5-Phenylisoxazol-3-yl)(4-((4-bromophenyl)sulfonyl)piperidin-1-yl)methanone
- (5-Ethylisoxazol-3-yl)(4-((4-iodophenyl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone lies in its combination of a cyclopropylisoxazole ring and a fluorophenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-13-3-5-14(6-4-13)26(23,24)15-7-9-21(10-8-15)18(22)16-11-17(25-20-16)12-1-2-12/h3-6,11-12,15H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERLVRQMYAXDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.